molecular formula C12H17FN2O B1489910 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine CAS No. 1780498-90-9

3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine

Cat. No. B1489910
M. Wt: 224.27 g/mol
InChI Key: HWGFSHKOGVMNNK-UHFFFAOYSA-N
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Description

The compound “3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine” is a chemical substance with the molecular formula C9H11FN2O . It is a product offered by several chemical suppliers.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • The synthesis and utility of benzoxazepines, closely related to the query compound, have been explored in the context of creating heterocyclic compounds with potential biological activities. Benzoxazepines, similar in structure to the query compound, are synthesized from o-phenylenediamines, indicating a broad utility in developing pharmaceuticals and materials with specific properties (Ibrahim, 2011).

Biological Applications

  • The development and application of amine-functionalized sorbents for pollutant removal from water highlight the significance of amine compounds in environmental science. Such research underlines the potential for compounds like "3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine" to be used in creating materials for the efficient removal of persistent organic pollutants (Ateia et al., 2019).

Pharmacological Research

  • Dopamine D2 receptor ligands are critical in treating neuropsychiatric disorders, where cyclic amines play a pivotal role. The pharmacophore structure similar to the query compound demonstrates its potential application in discovering new therapeutic agents for schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).

Material Science

  • Divalent metal salts of p-aminobenzoic acid, related to the chemical structure of interest, serve as precursors for synthesizing ionic polymers. Such studies underscore the possibility of using complex amines in designing new materials with integrated metal ions for various technological applications (Matsuda, 1997).

properties

IUPAC Name

3-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-11-2-3-12-10(8-11)9-15(5-1-4-14)6-7-16-12/h2-3,8H,1,4-7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGFSHKOGVMNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1CCCN)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine
Reactant of Route 2
3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine
Reactant of Route 3
3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine
Reactant of Route 4
3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine
Reactant of Route 5
3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine
Reactant of Route 6
3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine

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